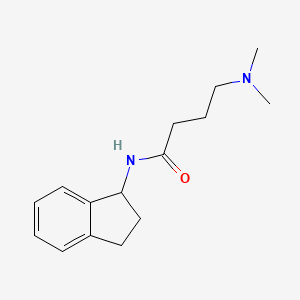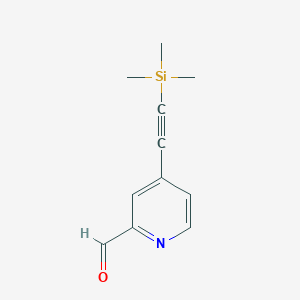
4-((Trimethylsilyl)ethynyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Trimethylsilyl)ethynyl)picolinaldehyde is an organic compound with the molecular formula C11H13NOSi and a molecular weight of 203.31 g/mol . This compound features a trimethylsilyl group attached to an ethynyl group, which is further connected to a picolinaldehyde moiety. It is primarily used in organic synthesis and research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)ethynyl)picolinaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for industrial applications.
化学反応の分析
Types of Reactions
4-((Trimethylsilyl)ethynyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 4-((Trimethylsilyl)ethynyl)benzoic acid.
Reduction: 4-((Trimethylsilyl)ethynyl)benzyl alcohol.
Substitution: 4-ethynylpicolinaldehyde.
科学的研究の応用
4-((Trimethylsilyl)ethynyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the synthesis of bioactive compounds and molecular probes.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4-((Trimethylsilyl)ethynyl)picolinaldehyde involves its reactivity due to the presence of the aldehyde and ethynyl groups. The trimethylsilyl group acts as a protecting group, enhancing the compound’s stability and reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
4-((Trimethylsilyl)ethynyl)benzaldehyde: Similar structure but lacks the picolinaldehyde moiety.
4-ethynylbenzaldehyde: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-((Trimethylsilyl)ethynyl)picolinaldehyde is unique due to the presence of both the trimethylsilyl and picolinaldehyde groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
特性
CAS番号 |
1196151-87-7 |
|---|---|
分子式 |
C11H13NOSi |
分子量 |
203.31 g/mol |
IUPAC名 |
4-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-4-6-12-11(8-10)9-13/h4,6,8-9H,1-3H3 |
InChIキー |
PJLCAUMWHPXSEC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)

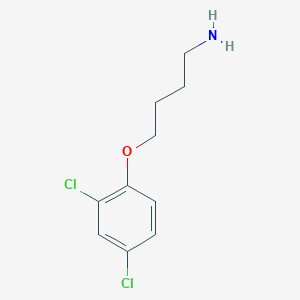
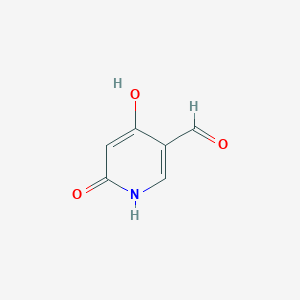
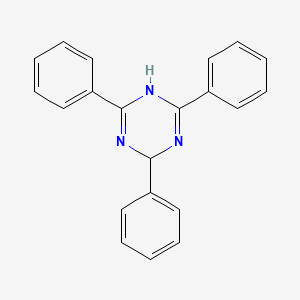
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
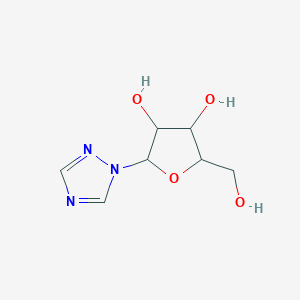
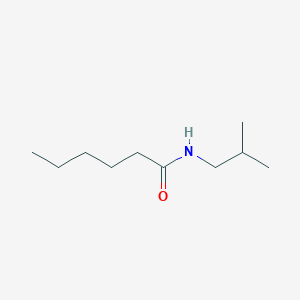
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
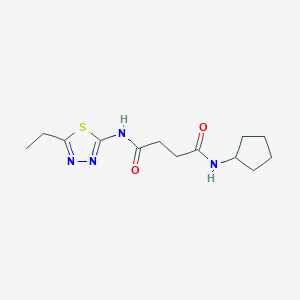
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
